2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide
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Overview
Description
2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a carbonyl group, and a hexahydro-1,4-methanocyclopenta[c]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide typically involves multiple steps, starting with the preparation of the hexahydro-1,4-methanocyclopenta[c]pyrrole ring system. This can be achieved through a series of cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but has a different core structure.
Uniqueness
2-{[(4-chlorophenyl)carbonyl]amino}-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrole-1(2H)-carboxamide is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H22ClN3O2 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
4-[(4-chlorobenzoyl)amino]-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonane-3-carboxamide |
InChI |
InChI=1S/C18H22ClN3O2/c1-16-10-22(21-14(23)11-3-5-13(19)6-4-11)18(15(20)24)9-12(16)7-8-17(16,18)2/h3-6,12H,7-10H2,1-2H3,(H2,20,24)(H,21,23) |
InChI Key |
WYNMGGXDCFQKBH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C1(CN(C2(C3)C(=O)N)NC(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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